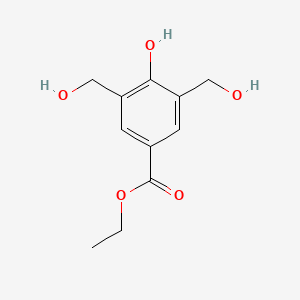
Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate: is an organic compound with the molecular formula C11H14O5 It is a derivative of benzoic acid, characterized by the presence of ethyl ester and hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate typically involves the esterification of 4-hydroxy-3,5-bis(hydroxymethyl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate can undergo oxidation reactions, where the hydroxymethyl groups are converted to carboxylic acid groups.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: The major product is 4-hydroxy-3,5-dicarboxybenzoic acid.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The products vary depending on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Chemistry: Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also employed in the development of biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features make it a candidate for targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 4-hydroxybenzoate:
Methyl 4-hydroxybenzoate:
Propyl 4-hydroxybenzoate: Another paraben derivative used in various formulations.
Uniqueness: Ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H14O5 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-3,5-bis(hydroxymethyl)benzoate |
InChI |
InChI=1S/C11H14O5/c1-2-16-11(15)7-3-8(5-12)10(14)9(4-7)6-13/h3-4,12-14H,2,5-6H2,1H3 |
Clave InChI |
VNELJSFVZFBIQD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1)CO)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


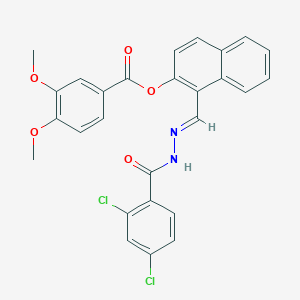
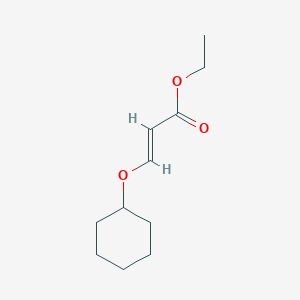

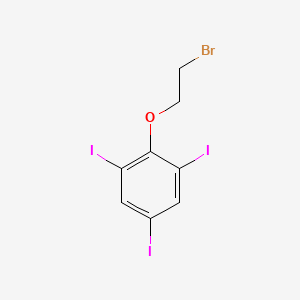

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11999498.png)
![1-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999501.png)

![2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione](/img/structure/B11999517.png)
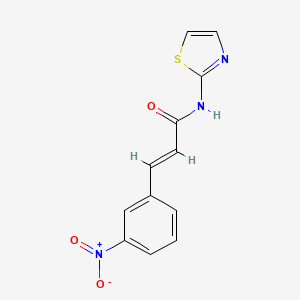
![8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B11999534.png)
![4-[(Pyridin-3-ylmethyl)-amino]-2,3-dihydro-1H-4a,9-diaza-cyclopenta[b]fluorene-10-carbonitrile](/img/structure/B11999535.png)
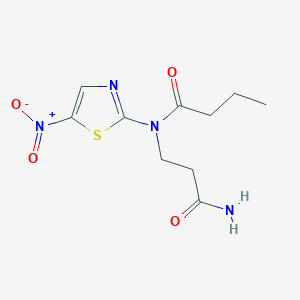
![6-(2-methylbutan-2-yl)-4-[(2E)-2-(2,4,5-trimethoxybenzylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11999548.png)
